2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile
Overview
Description
2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile is a chemical compound with the molecular formula C12H16N4 and a molecular weight of 216.29 g/mol . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a nicotinonitrile moiety, which is a derivative of nicotinic acid. The presence of both the piperidine and nicotinonitrile groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile typically involves the reaction of 4-(aminomethyl)piperidine with a suitable nicotinonitrile derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the nitrile group, leading to the formation of various addition products.
Scientific Research Applications
2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, while the nicotinonitrile moiety can participate in various biochemical pathways. These interactions can lead to changes in cellular functions and biological responses.
Comparison with Similar Compounds
Similar compounds to 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile include other piperidine derivatives and nicotinonitrile derivatives. Some examples are:
2-[4-(Aminomethyl)piperidin-1-yl]ethanol: This compound has a similar piperidine structure but with an ethanol group instead of a nicotinonitrile group.
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carbonitrile: This compound features a pyridine ring instead of a nicotinonitrile group.
The uniqueness of this compound lies in its specific combination of the piperidine and nicotinonitrile groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-8-10-3-6-16(7-4-10)12-11(9-14)2-1-5-15-12/h1-2,5,10H,3-4,6-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQRQUYZZBTVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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